5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione
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Overview
Description
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of isopropylamine, 4-methoxybenzyl chloride, and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazinane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-triazine-2-thione: Contains a triazine ring instead of a thiadiazinane ring.
Uniqueness
5-Isopropyl-3-(4-methoxybenzyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-propan-2-yl-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS2/c1-11(2)16-9-15(14(18)19-10-16)8-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRSOGPPWAWTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CN(C(=S)SC1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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